molecular formula C12H11NO2 B1589813 Methyl 6-Amino-2-naphthoate CAS No. 5159-59-1

Methyl 6-Amino-2-naphthoate

Cat. No. B1589813
CAS RN: 5159-59-1
M. Wt: 201.22 g/mol
InChI Key: LPXVPYIHRFOTJZ-UHFFFAOYSA-N
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Description

Methyl 6-Amino-2-naphthoate (MAN) is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate for the synthesis of drugs and other compounds, and is also used in the production of various biomaterials. MAN has also been used in a variety of scientific research applications, including studies of enzyme kinetics, protein folding, and drug delivery.

properties

IUPAC Name

methyl 6-aminonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXVPYIHRFOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475484
Record name Methyl 6-Amino-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5159-59-1
Record name Methyl 6-Amino-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Amino-naphthalene-2-carboxylic acid (561 mg, 3 mmol) was esterified with MeOH using Method B to give the title compound.
Quantity
561 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper focuses on the reaction of 2-naphthylamines with methanal. What were the key findings regarding the reactivity of methyl 6-amino-2-naphthoate specifically?

A1: The study revealed that methyl 6-amino-2-naphthoate, similar to 2-naphthylamine, does not readily form the expected aminals or imines when reacted with formalin or paraformaldehyde under standard conditions []. This finding challenges the conventional understanding of amine-aldehyde reactivity and highlights the unique behavior of methanal in these reactions. The research further explored modified conditions to synthesize and characterize these intermediates, offering valuable insights into the reaction pathway. Additionally, Density Functional Theory (DFT) calculations provided a deeper understanding of the thermodynamic factors influencing the formation and stability of the corresponding aminals and imines derived from methyl 6-amino-2-naphthoate [].

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